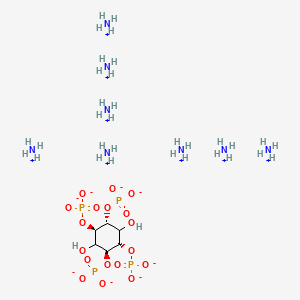
myo-Inositol 1,3,4,6-tetrakis-phosphate ammonium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
myo-Inositol 1,3,4,6-tetrakis-phosphate ammonium salt is a complex chemical compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple phosphate groups and a cyclohexyl ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of myo-Inositol 1,3,4,6-tetrakis-phosphate ammonium salt typically involves multi-step organic reactions. One common method includes the use of fructose-1,6-bisphosphate aldolase to catalyze the aldol reaction of dihydroxyacetone phosphate on hydroxynitrobutanals. This process is highly stereoselective and involves a one-pot, two-enzyme process where three reactions occur: aldolization, phosphate hydrolysis, and intramolecular spontaneous nitroaldolization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar enzymatic processes, optimized for higher yields and purity. The use of bioreactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
myo-Inositol 1,3,4,6-tetrakis-phosphate ammonium salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various phosphonate derivatives, while reduction can produce aminocyclitols.
Scientific Research Applications
myo-Inositol 1,3,4,6-tetrakis-phosphate ammonium salt has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its role in enzyme inhibition and as a potential tool for studying cellular interactions and biosynthesis of glycoproteins.
Medicine: Investigated for its potential as an antibiotic, anti-diabetic, and antiviral agent. It is also explored for its use in treating lysosomal storage disorders.
Industry: Utilized in the production of pharmaceuticals and as a component in biochemical assays.
Mechanism of Action
The mechanism of action of myo-Inositol 1,3,4,6-tetrakis-phosphate ammonium salt involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds. By inhibiting these enzymes, the compound can affect various biological processes, including the digestion of carbohydrates and the biosynthesis of glycoproteins .
Comparison with Similar Compounds
Similar Compounds
Valiolamine: Another aminocyclitol with glycosidase inhibitory properties.
Voglibose: A similar compound used as an anti-diabetic agent.
N-octyl-4-epi-β-valienamine: Used for treating lysosomal storage disorders.
Uniqueness
myo-Inositol 1,3,4,6-tetrakis-phosphate ammonium salt is unique due to its multiple phosphate groups and its specific stereochemistry, which confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C6H40N8O18P4 |
|---|---|
Molecular Weight |
636.32 g/mol |
IUPAC Name |
octaazanium;[(1S,3R,4R,6S)-2,5-dihydroxy-3,4,6-triphosphonatooxycyclohexyl] phosphate |
InChI |
InChI=1S/C6H16O18P4.8H3N/c7-1-3(21-25(9,10)11)5(23-27(15,16)17)2(8)6(24-28(18,19)20)4(1)22-26(12,13)14;;;;;;;;/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);8*1H3/t1?,2?,3-,4+,5-,6+;;;;;;;; |
InChI Key |
KYJQGWXFJWPHKE-NBMJPRJCSA-N |
Isomeric SMILES |
[C@H]1([C@H](C([C@H]([C@@H](C1O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])OP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+] |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])O.[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















